Cas no 849939-13-5 ((S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol)

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol structure
849939-13-5 structure
Product Name:(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol
CAS-nummer:849939-13-5
MF:C36H18F12O2
MW:710.51
MDL:MFCD08689862
CID:716786
PubChem ID:24885640
Update Time:2024-10-26

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Chemische en fysische eigenschappen

Naam en identificatie

    • [1,1'-Binaphthalene]-2,2'-diol,3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-, (1S)-
    • (S)-(-)-3-3μ-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1μ-bi-2-naphthol
    • (S)-3,3'-Bis(3,5-bis(trifluoromethyl)-phenyl)-1,1'-bi-2-napthol
    • 3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene-2,2'- diol
    • (S)-3-3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol
    • C36H18F12O2
    • (R)-3,3'-Bis(3,5-bis(trifluoromethyl)-phenyl)-1,1'-bi-2-napthol
    • (S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
    • (R)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
    • (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
    • 3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
    • SC
    • CID 11664821
    • (S)-(-)-3,3'-BIS(3,5-BIS(TRIFLUOROMETHY&
    • (1S)-3,3μ-Bis[3,5-bis(trifluoromethyl)phenyl]1,1μ-binaphthalene-2,2μ-diol
    • SF120022
    • (S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-napthol
    • (S)-3-3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2- naphthol, 99%e.e.
    • [1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-, (1S)-
    • (1S)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol (ACI)
    • (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]1,1'-binaphthalene-2,2'-diol
    • (S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol, 98% 99%ee
    • 3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene-2,2'-diol
    • (S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol, 95%
    • (R)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2,2'-naphthol
    • 849939-13-5
    • DTXSID601144324
    • 756491-54-0
    • SCHEMBL18665805
    • (1R)-3,3a(2)-Bis[3,5-bis(trifluoromethyl)phenyl][1,1a(2)-binaphthalene]-2,2a(2)-diol
    • PGXMYJSTCAQJBY-UHFFFAOYSA-N
    • AKOS022184805
    • (R)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol, 95%
    • D74617
    • (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-napthol
    • 3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
    • (S)-(-)-3,3-Bis(3,5-bis(trifluoromethy
    • (R)-3,3'-BIS(3,5-BIS(TRIFLUOROMETHYL)PH&
    • MFCD08689862
    • (R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol
    • (S)-( C)-3-3 inverted exclamation marka-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1 inverted exclamation marka-bi-2-naphthol
    • D74608
    • CS-0086114
    • (R)-CF3-BINOL
    • (1R)-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol
    • CS-16040
    • (R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]1,1'-binaphthalene-2,2'-diol, 3-[3,5-bis(Trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
    • (S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol
    • MDL: MFCD08689862
    • Inchi: 1S/C36H18F12O2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16,49-50H
    • InChI-sleutel: PGXMYJSTCAQJBY-UHFFFAOYSA-N
    • LACHT: FC(C1C=C(C(F)(F)F)C=C(C2C(O)=C(C3C4C(=CC=CC=4)C=C(C4C=C(C(F)(F)F)C=C(C(F)(F)F)C=4)C=3O)C3C(=CC=CC=3)C=2)C=1)(F)F

Berekende eigenschappen

  • Exacte massa: 710.1115178g/mol
  • Monoisotopische massa: 710.1115178g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 50
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1020
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 40.5
  • XLogP3: 12.1

Experimentele eigenschappen

  • Kleur/vorm: No data avaiable
  • Dichtheid: No data available
  • Smeltpunt: 215-219 °C
  • Kookpunt: No data available
  • Vlampunt: No data available
  • Optische activiteit: [α]22/D -56°, c = 1 in chloroform
  • Dampfdruk: No data available
  • pka: 7.62±0.50(Predicted)

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H319
  • Waarschuwingsverklaring: P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36
  • Veiligheidsinstructies: 26
  • Identificatie van gevaarlijk materiaal: Xi
  • Opslagvoorwaarde:4°C条件下存储,-4摄氏度存储更佳

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Douanegegevens

  • HS-CODE:2809200000

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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(S)-(–)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
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(S)-(–)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
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(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 60 °C; 16 h, 60 °C; 60 °C → 23 °C
Referentie
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines
La Londe, R. L.; et al, Angewandte Chemie, 2010, 49(3), 598-601

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 60 °C
Referentie
Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids
Liu, Xiaoqin; et al, Organic & Biomolecular Chemistry, 2018, 16(45), 8686-8689

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referentie
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
1.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.3 Reagents: Water ;  0 °C
Referentie
An effective route to fluorine containing asymmetric α-aminophosphonates using chiral Bronsted acid catalyst
Bhadury, Pinaki S.; et al, Chirality, 2009, 21(5), 547-557

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  rt; rt → 85 °C; 16 h, 85 °C; 85 °C → 23 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 60 °C; 16 h, 60 °C; 60 °C → 23 °C
Referentie
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines
La Londe, R. L.; et al, Angewandte Chemie, 2010, 49(3), 598-601

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  rt; 1 h, rt
1.2 4 h, rt; rt → -78 °C
1.3 Reagents: Triethyl borate ;  10 min, -78 °C; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; overnight, 110 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt; rt → 0 °C
3.2 Reagents: Water ;  2 h, rt
Referentie
A Chiral, Dendralenic C-H Acid
Hoefler, Denis; et al, Synlett, 2022, 33(1), 38-39

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  20 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  0 °C
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  rt; rt → 85 °C; 16 h, 85 °C; 85 °C → 23 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 60 °C; 16 h, 60 °C; 60 °C → 23 °C
Referentie
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines
La Londe, R. L.; et al, Angewandte Chemie, 2010, 49(3), 598-601

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, rt
1.2 rt; 5 h, rt
1.3 Reagents: Water ;  2 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  45 min, rt
2.2 5 h, 0 - 5 °C; 5 °C → -78 °C
2.3 Reagents: Triethylborane ;  10 min, -78 °C; -78 °C → rt; 15 h, rt; rt → 0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → 5 °C; 3 h, 5 °C
3.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
3.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
3.3 Reagents: Water ;  0 °C
Referentie
An effective route to fluorine containing asymmetric α-aminophosphonates using chiral Bronsted acid catalyst
Bhadury, Pinaki S.; et al, Chirality, 2009, 21(5), 547-557

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  4-(2,6-Dimethoxyphenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-1,3-benzoxaphosphole Solvents: 2-Methyltetrahydrofuran ,  Water ;  rt → 70 °C; 2 - 4 h, 70 °C
Referentie
Ligand-Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL
Qu, Bo; et al, Journal of Organic Chemistry, 2016, 81(3), 745-750

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Water ;  2 h, rt
Referentie
A Chiral, Dendralenic C-H Acid
Hoefler, Denis; et al, Synlett, 2022, 33(1), 38-39

Productiemethode 11

Reactievoorwaarden
Referentie
Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid
Gatzenmeier, Tim; et al, Science (Washington, 2016, 351(6276), 949-952

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; overnight, 110 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt; rt → 0 °C
2.2 Reagents: Water ;  2 h, rt
Referentie
A Chiral, Dendralenic C-H Acid
Hoefler, Denis; et al, Synlett, 2022, 33(1), 38-39

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  5 min, rt; 11 h, rt → 100 °C
2.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referentie
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  15 min, rt; 12 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 60 °C
Referentie
Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids
Liu, Xiaoqin; et al, Organic & Biomolecular Chemistry, 2018, 16(45), 8686-8689

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: 1,4-Dioxane ;  rt; 45 min, rt; 2 h, rt → 35 °C; 35 °C → rt
1.2 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: 1,4-Dioxane ;  rt
1.3 15 min, rt; 12 h, reflux; 0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referentie
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  45 min, rt
1.2 5 h, 0 - 5 °C; 5 °C → -78 °C
1.3 Reagents: Triethylborane ;  10 min, -78 °C; -78 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → 5 °C; 3 h, 5 °C
2.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
2.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
2.3 Reagents: Water ;  0 °C
Referentie
An effective route to fluorine containing asymmetric α-aminophosphonates using chiral Bronsted acid catalyst
Bhadury, Pinaki S.; et al, Chirality, 2009, 21(5), 547-557

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  10 min, 0 °C; 15 min, 0 °C
1.2 Solvents: Diethyl ether ;  2 min, 0 °C; 3 h, 0 °C; 0 °C → -78 °C
1.3 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane ;  10 min, -78 °C; 1 h, -78 °C; 4 h, -78 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
2.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: 1,4-Dioxane ;  rt; 45 min, rt; 2 h, rt → 35 °C; 35 °C → rt
2.2 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: 1,4-Dioxane ;  rt
2.3 15 min, rt; 12 h, reflux; 0 - 5 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
3.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referentie
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 23 °C; 30 min, 23 °C
1.2 Solvents: Methyl acetate ;  5 h, 23 °C
1.3 Reagents: Water ;  23 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  20 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  0 °C
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  rt; rt → 85 °C; 16 h, 85 °C; 85 °C → 23 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 60 °C; 16 h, 60 °C; 60 °C → 23 °C
Referentie
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines
La Londe, R. L.; et al, Angewandte Chemie, 2010, 49(3), 598-601

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  72 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  rt; 1 h, rt
2.2 4 h, rt; rt → -78 °C
2.3 Reagents: Triethyl borate ;  10 min, -78 °C; overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; overnight, 110 °C
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt; rt → 0 °C
4.2 Reagents: Water ;  2 h, rt
Referentie
A Chiral, Dendralenic C-H Acid
Hoefler, Denis; et al, Synlett, 2022, 33(1), 38-39

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  15 min, 0 °C; 30 min, 0 °C
2.2 Solvents: Diethyl ether ;  2 min, 0 °C; 3 h, 0 °C; 0 °C → -78 °C
2.3 Reagents: Trimethyl borate ;  10 min, -78 °C; 2 h, -78 °C; 12 h, -78 °C → rt; rt → 5 °C
2.4 Reagents: Tripotassium phosphate Solvents: Water ;  3 h, 5 °C
3.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  5 min, rt; 11 h, rt → 100 °C
4.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referentie
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Raw materials

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Preparation Products

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